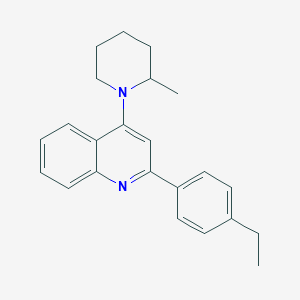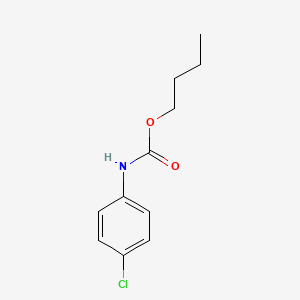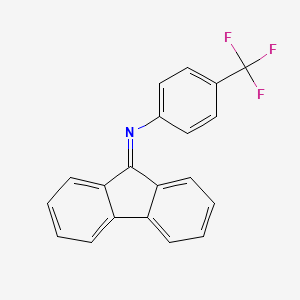
N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a fluorenylidene group and a trifluoromethyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline typically involves the condensation of 9-fluorenone with 4-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. For example, a common method involves refluxing the reactants in ethanol with a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl derivatives.
Scientific Research Applications
N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Mechanism of Action
The mechanism by which N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, influencing their structure and function. The fluorenylidene group can participate in π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- N-(9H-Fluoren-9-ylidene)-2-(2-methylphenoxy)aceto hydrazide
- 2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene
- 2-Amino-N’-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide
Uniqueness
N-(9H-Fluoren-9-ylidene)-4-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific interactions with other molecules .
Properties
CAS No. |
68161-28-4 |
|---|---|
Molecular Formula |
C20H12F3N |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]fluoren-9-imine |
InChI |
InChI=1S/C20H12F3N/c21-20(22,23)13-9-11-14(12-10-13)24-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H |
InChI Key |
BKOFRRRTLKGNBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


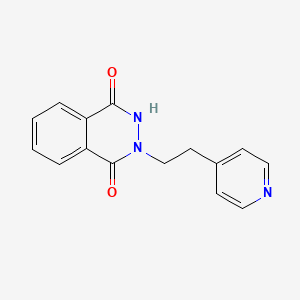

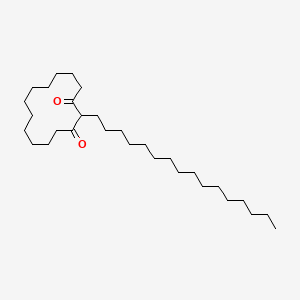
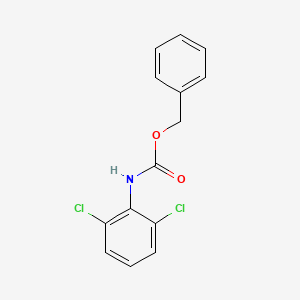
![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
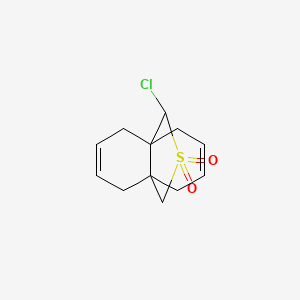
![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)
![2-[(Chloroacetyl)amino]acrylic acid](/img/structure/B11956335.png)
